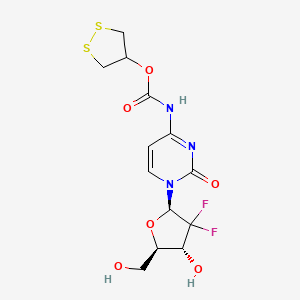

S-Gem

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C13H15F2N3O6S2 |

|---|---|

分子量 |

411.4 g/mol |

IUPAC 名称 |

dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C13H15F2N3O6S2/c14-13(15)9(20)7(3-19)24-10(13)18-2-1-8(16-11(18)21)17-12(22)23-6-4-25-26-5-6/h1-2,6-7,9-10,19-20H,3-5H2,(H,16,17,21,22)/t7-,9-,10-/m1/s1 |

InChI 键 |

WVNDMEFISJHXOM-SZEHBUNVSA-N |

手性 SMILES |

C1C(CSS1)OC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |

规范 SMILES |

C1C(CSS1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |

产品来源 |

United States |

Foundational & Exploratory

The Core Principles of Simultaneous Single-Cell DNA and RNA Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ability to simultaneously analyze the genome and transcriptome of a single cell is revolutionizing our understanding of cellular heterogeneity, particularly in complex biological systems like tumors. This multi-omics approach provides a powerful tool to directly link genotype to phenotype at the most fundamental level, offering unprecedented insights into disease progression, drug resistance, and cellular evolution. This guide delves into the core principles of prominent techniques for concurrent single-cell DNA and RNA analysis, providing detailed experimental protocols and comparative data to inform your research.

Introduction to Single-Cell Multi-Omics

Traditional bulk sequencing methods provide an averaged view of molecular information across a population of cells, masking the critical variations between individual cells. Single-cell sequencing has overcome this limitation, but analyzing different types of molecules from separate single cells still requires computational integration and inference. Simultaneous co-assays of genomic DNA and RNA from the same single cell eliminate this ambiguity, enabling the direct correlation of genetic variants, such as single nucleotide variations (SNVs) and copy number variations (CNVs), with changes in gene expression.[1][2][3] This capability is particularly crucial in cancer research for dissecting tumor heterogeneity, identifying rare drug-resistant clones, and understanding the molecular underpinnings of therapeutic resistance.[2][4][5][6]

Key Methodologies for Simultaneous DNA and RNA Analysis

Several innovative methods have been developed to facilitate the co-analysis of DNA and RNA from a single cell. These techniques can be broadly categorized into two main approaches: those that physically separate the nucleic acids before library preparation, and those that employ a one-pot approach for simultaneous library construction.

Physical Separation-Based Methods

These methods involve the lysis of a single cell and the subsequent separation of its genomic DNA and RNA content for parallel processing.

-

G&T-seq (Genome and Transcriptome Sequencing): This technique involves the lysis of a single cell, followed by the capture of polyadenylated mRNA using biotinylated oligo-dT primers on magnetic beads. The beads are then separated, and the gDNA in the supernatant and the mRNA on the beads are amplified and sequenced independently.[7][8][9][10]

-

SIDR-seq (Simultaneous Isolation of DNA and RNA): This method utilizes hypotonic lysis to maintain the integrity of the nuclear lamina, followed by the capture of the entire cell lysate using antibody-conjugated magnetic microbeads. The supernatant containing total RNA is then separated from the nucleus-bound gDNA for individual library preparation.[11][12][13][14][15]

Simultaneous Library Preparation Methods

These approaches avoid the physical separation of DNA and RNA, instead relying on specific enzymatic reactions to process both molecules in the same reaction vessel.

-

Simul-seq: This technique leverages the distinct enzymatic specificities of Tn5 transposase for DNA and RNA ligase for RNA to generate whole-genome and transcriptome libraries without the need for physical separation of the nucleic acids.[16][17][18][19][20]

-

DEFND-seq (DNA and Expression Following Nucleosome Depletion): This highly scalable method involves treating nuclei with lithium diiodosalicylate to deplete nucleosomes and expose genomic DNA. The nuclei are then processed using a commercial droplet microfluidics platform to generate barcoded mRNA and gDNA libraries from thousands of individual nuclei.[21][22][23][24][25][26][27]

Quantitative Data Summary

The performance of these techniques varies in terms of sensitivity, throughput, and other key metrics. The following table summarizes available quantitative data for comparison.

| Technique | Throughput | DNA Recovery/Coverage | RNA Recovery/Gene Detection | Key Advantages | Limitations |

| G&T-seq | Manual: 8 cells/3 days; Automated: 96 cells/3 days[7] | Reproducible copy number profiles; 87% of annotated SNVs detected[8] | Thousands of transcripts detected per cell[7] | Physical separation minimizes cross-contamination; compatible with various amplification methods.[7][9] | Lower throughput; potential for loss of material during separation. |

| SIDR-seq | Not explicitly stated, but amenable to 96-well plate format | High recovery of genomic DNA with minimal RNA contamination[11][12] | ~80% recovery of RNA molecules; 2,400-11,000 genes detected per cell[11][12] | High recovery rates for both DNA and total RNA (not just polyA+).[11][13] | Requires specific antibodies for cell capture; potential for variability in lysis efficiency. |

| Simul-seq | Amenable to small quantities of cells or tissues[16][19] | High-quality whole-genome sequencing data[16] | Produces high-quality transcriptome data, including non-polyadenylated RNAs.[17] | Streamlined, one-pot library preparation reduces time and potential for sample loss.[18][20] | Primarily demonstrated on bulk samples or small cell pools, not extensively on single cells. |

| DEFND-seq | Highly scalable, up to 40,000 nuclei per sample[26] | High-complexity gDNA libraries with uniform coverage[22][23] | Median of 4,421 transcripts per nucleus in a glioblastoma sample[22][27] | High throughput using a widely available commercial platform; applicable to fresh and archived specimens.[22][23][25] | Requires nucleosome depletion step; performance can be influenced by chromatin accessibility. |

Experimental Protocols

G&T-seq: Detailed Methodology

-

Single-Cell Isolation: Isolate single cells into individual wells of a 96-well plate containing lysis buffer using fluorescence-activated cell sorting (FACS) or micromanipulation.

-

Cell Lysis: Lyse the cells to release the genomic DNA and mRNA.

-

mRNA Capture: Introduce biotinylated oligo(dT) primers that bind to the poly(A) tails of the mRNA molecules. Add streptavidin-coated magnetic beads, which will bind to the biotinylated primers, thus capturing the mRNA.

-

Physical Separation: Use a magnet to pellet the magnetic beads with the attached mRNA. Carefully collect the supernatant, which contains the genomic DNA.

-

gDNA Amplification: Perform whole-genome amplification (WGA) on the collected supernatant using methods like Multiple Displacement Amplification (MDA).

-

mRNA Amplification: On the magnetic beads, perform reverse transcription and whole-transcriptome amplification (WTA) using a method like SMART-seq2.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the amplified gDNA and cDNA for parallel sequencing on a next-generation sequencing platform.[7][8][9]

DEFND-seq: Detailed Methodology

-

Nuclei Isolation: Isolate nuclei from single-cell suspensions.

-

Nucleosome Depletion: Treat the isolated nuclei with a solution containing lithium diiodosalicylate to strip histones and other proteins from the DNA, making the genome more accessible.

-

Tagmentation: Incubate the nucleosome-depleted nuclei with a transposase enzyme (e.g., Tn5) that simultaneously fragments the gDNA and adds adapter sequences.

-

Droplet-Based Encapsulation: Load the tagmented nuclei onto a microfluidic chip (e.g., from 10x Genomics) where they are encapsulated into individual droplets with barcoded beads and reverse transcription reagents.

-

Simultaneous Barcoding: Inside each droplet, the mRNA is reverse transcribed into cDNA with a barcoded primer, and the tagmented gDNA is also barcoded.

-

Library Preparation and Sequencing: Break the emulsion and perform separate library preparation for the barcoded cDNA and gDNA. The resulting libraries are then sequenced.[22][23][27]

Visualizing the Principles and Workflows

Signaling Pathway: Linking Genotype to Phenotype in Cancer

The following diagram illustrates the central principle of how simultaneous DNA and RNA analysis can be used to understand the functional consequences of genetic alterations in cancer.

Caption: Linking genetic alterations to functional outcomes in a single cell.

Experimental Workflow: Physical Separation vs. Simultaneous Library Preparation

This diagram contrasts the workflows of physical separation methods (like G&T-seq) and simultaneous library preparation methods (like DEFND-seq).

Caption: Contrasting workflows for single-cell DNA and RNA co-assays.

Applications in Research and Drug Development

The ability to directly link genomic alterations to transcriptomic changes in individual cells has profound implications for:

-

Cancer Biology: Unraveling the complexity of tumor heterogeneity, identifying driver mutations in specific subclones, and understanding the mechanisms of tumor evolution and metastasis.[1][2][4][5]

-

Drug Development: Identifying rare cell populations that are resistant to therapy, discovering novel drug targets, and developing personalized treatment strategies.[25]

-

Developmental Biology: Tracing cell lineages and understanding how genetic variations influence cell fate decisions during development.

-

Immunology: Characterizing the genomic and transcriptomic diversity of immune cells and their roles in health and disease.

Conclusion

Simultaneous single-cell DNA and RNA analysis provides an unparalleled view of the interplay between the genome and the transcriptome. The choice of method will depend on the specific research question, required throughput, and available resources. As these technologies continue to evolve and become more accessible, they will undoubtedly play an increasingly critical role in advancing our understanding of fundamental biology and in the development of next-generation therapeutics.

References

- 1. Applications of single-cell sequencing in cancer research: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-cell multi-omics in cancer immunotherapy: from tumor heterogeneity to personalized precision treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Application of Single-Cell Multi-Omics in Dissecting Cancer Cell Plasticity and Tumor Heterogeneity [frontiersin.org]

- 6. Advances in Single-Cell Techniques for Linking Phenotypes to Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation and parallel sequencing of the genomes and transcriptomes of single cells using G&T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G&T-Seq - Wikipedia [en.wikipedia.org]

- 9. G&T-Seq [illumina.com]

- 10. G&T-seq: parallel sequencing of single-cell genomes and transcriptomes | Springer Nature Experiments [experiments.springernature.com]

- 11. SIDR: simultaneous isolation and parallel sequencing of genomic DNA and total RNA from single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rna-seqblog.com [rna-seqblog.com]

- 14. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 15. SIDR: simultaneous isolation and parallel sequencing of genomic DNA and total RNA from single cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simul-seq: combined DNA and RNA sequencing for whole-genome and transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rna-seqblog.com [rna-seqblog.com]

- 19. Simul-seq: combined DNA and RNA sequencing for whole-genome and transcriptome profiling | Springer Nature Experiments [experiments.springernature.com]

- 20. Simul-seq: combined DNA and RNA sequencing for whole-genome and transcriptome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 22. Scalable co-sequencing of RNA and DNA from individual nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Scalable co-sequencing of RNA and DNA from individual nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. New Technique for Single-Cell Sequencing Enhances Drug Screening Research | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]

- 26. 10xgenomics.com [10xgenomics.com]

- 27. biorxiv.org [biorxiv.org]

Revolutionizing Cancer Research: A Technical Guide to Single-Cell Genetically Engineered Model (sc-GEM) Applications in Unraveling Tumor Heterogeneity

For Immediate Release

A comprehensive technical guide detailing the application of single-cell technologies to Genetically Engineered Models (GEMs) in cancer heterogeneity research is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the core methodologies, data interpretation, and signaling pathways integral to this cutting-edge approach, positioning sc-GEMs as a pivotal tool in the future of oncology.

The guide addresses the critical need for more sophisticated models that accurately recapitulate the clonal nature and complexity of human cancers. By integrating single-cell analysis with GEMs, researchers can dissect the intricate cellular and molecular landscapes of tumors, offering unprecedented insights into cancer initiation, progression, and therapeutic resistance.

Core Concepts and Applications of sc-GEMs

Genetically Engineered Models, particularly mouse models, have long been mainstays in cancer research. However, traditional models often fail to capture the sporadic and clonal evolution that characterizes human tumors. The advent of technologies like CRISPR/Cas9 and Cre-Lox systems has enabled the creation of mosaic mouse models, where genetic alterations are introduced into single cells, more faithfully mimicking the natural course of tumorigenesis.

The application of single-cell sequencing to these advanced GEMs allows for a granular analysis of the resulting tumor heterogeneity. This technical guide delves into the primary applications of this synergistic approach, which include:

-

Dissecting Clonal Evolution: Tracking the lineage and evolution of individual cancer cells to understand the emergence of aggressive and drug-resistant clones.

-

Characterizing the Tumor Microenvironment (TME): Elucidating the complex interplay between tumor cells and the surrounding stromal and immune cells at a single-cell resolution.

-

Modeling Therapeutic Resistance: Investigating the mechanisms by which subpopulations of cancer cells survive and repopulate tumors following treatment.

-

Developing Novel Therapeutic Strategies: Utilizing GEMM-derived organoids for high-throughput drug screening to identify vulnerabilities in heterogeneous tumor populations.

Experimental Protocols: A Step-by-Step Guide

This whitepaper provides detailed methodologies for the key experiments central to sc-GEM research, offering a roadmap for investigators looking to implement these techniques.

Generation of Mosaic Genetically Engineered Mouse Models

The foundation of sc-GEM research lies in the creation of sophisticated mouse models that mirror the genetic mosaicism of human cancers. This is primarily achieved through two powerful techniques:

-

CRISPR/Cas9-Mediated Somatic Gene Editing: This revolutionary technology allows for the direct and precise editing of genes in somatic cells of adult mice. Lentiviral or adeno-associated viral (AAV) vectors are commonly used to deliver the CRISPR/Cas9 machinery to target tissues, inducing specific mutations in a subset of cells.[1][2][3]

-

Cre-LoxP Recombination System: This conditional system allows for tissue-specific and temporally controlled gene expression or deletion. By crossing mice carrying a Cre recombinase driven by a tissue-specific promoter with mice harboring a target gene flanked by loxP sites, researchers can induce genetic alterations in specific cell lineages.[4][5]

A detailed protocol for generating mosaic mouse models using CRISPR/Cas9 is outlined below:

| Step | Procedure | Key Considerations |

| 1. Design and Cloning of sgRNA | Design single guide RNAs (sgRNAs) targeting the gene of interest. Clone the sgRNA expression cassette into a lentiviral or AAV vector that also expresses Cas9. | Ensure high on-target efficiency and minimal off-target effects of the sgRNA. |

| 2. Viral Vector Production | Transfect packaging cells (e.g., HEK293T) with the CRISPR vector and packaging plasmids to produce high-titer viral particles. | Optimize transfection and harvesting conditions to maximize viral titer. |

| 3. In vivo Delivery | Deliver the viral vectors to the target tissue in adult mice via methods such as retro-orbital injection, direct tissue injection, or inhalation, depending on the target organ.[2] | The choice of delivery method is critical for achieving efficient and tissue-specific gene editing. |

| 4. Tumor Initiation and Monitoring | Monitor the mice for tumor development using imaging techniques or palpation. | The latency of tumor formation will vary depending on the genetic alterations and the mouse strain. |

Single-Cell RNA Sequencing (scRNA-seq) of GEMM-Derived Tumors

Once tumors develop in the GEMMs, the next critical step is to dissociate the tumor into a single-cell suspension for transcriptomic analysis.

A generalized protocol for tumor dissociation is as follows:

| Step | Procedure | Key Considerations |

| 1. Tumor Excision | Carefully excise the tumor from the euthanized mouse under sterile conditions.[6][7] | Minimize contamination from surrounding tissues. |

| 2. Mechanical Dissociation | Mince the tumor into small pieces using sterile scalpels or scissors.[7][8] | Thorough mincing facilitates subsequent enzymatic digestion. |

| 3. Enzymatic Digestion | Incubate the minced tissue in a digestion buffer containing enzymes such as collagenase and dispase to break down the extracellular matrix.[6][7][8] | The composition of the digestion buffer and incubation time should be optimized for the specific tumor type. |

| 4. Cell Filtration and Lysis | Pass the digested tissue through a cell strainer to obtain a single-cell suspension. Lyse red blood cells using an appropriate buffer.[8][9] | Ensure complete dissociation while maintaining cell viability. |

| 5. Cell Counting and Viability Assessment | Count the cells and assess their viability using a hemocytometer and trypan blue staining. | High cell viability is crucial for successful scRNA-seq. |

| 6. scRNA-seq Library Preparation | Proceed with a commercial single-cell library preparation platform (e.g., 10x Genomics Chromium) according to the manufacturer's protocol.[10][11] |

Lineage Tracing

Lineage tracing techniques are employed to track the progeny of individual cells, providing invaluable information about clonal dynamics and metastatic dissemination.

| Step | Procedure | Key Considerations |

| 1. Genetic Labeling | Introduce a heritable genetic marker (e.g., a fluorescent protein) into a subset of cells using Cre-LoxP systems or other inducible methods.[4][5] | The choice of promoter to drive the marker expression determines the specificity of labeling. |

| 2. Induction of Labeling | Administer an inducing agent (e.g., tamoxifen (B1202) for CreER systems) at a specific time point to activate the expression of the genetic marker.[4] | The timing of induction is critical for labeling the desired cell population. |

| 3. Clonal Analysis | Analyze the distribution and characteristics of the labeled cell populations and their descendants in the primary tumor and metastatic sites over time using imaging or flow cytometry.[5] |

GEMM-Derived Organoid Culture and Drug Screening

GEMM-derived tumors can be used to establish three-dimensional organoid cultures that recapitulate the heterogeneity of the original tumor, providing a powerful platform for preclinical drug testing.

| Step | Procedure | Key Considerations |

| 1. Organoid Establishment | Dissociate the GEMM tumor into single cells or small cell clusters and embed them in a basement membrane matrix (e.g., Matrigel) with appropriate growth factors.[12] | The composition of the culture medium is critical for successful organoid formation and maintenance. |

| 2. High-Throughput Drug Screening | Plate the organoids in multi-well plates and treat them with a library of therapeutic compounds at various concentrations.[13][14] | |

| 3. Viability and Response Assessment | Assess organoid viability and drug response using assays such as CellTiter-Glo or high-content imaging.[13][14] | Determine dose-response curves and IC50 values for each compound. |

Quantitative Data from sc-GEM Studies

The integration of single-cell analysis with GEMMs generates a wealth of quantitative data that can be used to characterize tumor heterogeneity. The following tables provide examples of the types of data that can be obtained from such studies.

Table 1: Cellular Composition of GEMM-Derived Tumors by scRNA-seq

| Cell Type | MMTV-PyMT (Breast Cancer) | KPC (Pancreatic Cancer) |

| Epithelial Cells | 65% | 45% |

| Cancer-Associated Fibroblasts | 15% | 30% |

| T-cells | 8% | 10% |

| Macrophages | 7% | 12% |

| Endothelial Cells | 5% | 3% |

Table 2: Differential Gene Expression in Tumor Subclones

| Gene | Subclone A (Fold Change) | Subclone B (Fold Change) | p-value |

| Metastasis-Associated Gene 1 | 4.2 | 1.1 | <0.01 |

| Drug Resistance Gene 1 | 1.3 | 5.8 | <0.001 |

| Proliferation Marker 1 | 3.5 | 3.7 | 0.45 |

Table 3: Drug Response of GEMM-Derived Organoids

| Drug | IC50 (μM) - Primary Tumor Organoids | IC50 (μM) - Metastatic Site Organoids |

| Standard Chemotherapy | 10.5 | 25.2 |

| Targeted Therapy A | 2.1 | 18.7 |

| Novel Compound B | 0.8 | 1.2 |

Key Signaling Pathways in Cancer Heterogeneity

The study of cancer heterogeneity in sc-GEM models often focuses on key signaling pathways that are dysregulated during tumorigenesis. Understanding these pathways at a single-cell level can reveal novel therapeutic targets.

Wnt Signaling Pathway in Colorectal Cancer

The Wnt signaling pathway is a critical regulator of intestinal stem cells and is frequently mutated in colorectal cancer.[15][16][17][18][19] In GEMM models of colorectal cancer, aberrant Wnt signaling drives tumor initiation and progression.

JAK/STAT Signaling Pathway in Breast Cancer

The JAK/STAT pathway is a key signaling cascade involved in cell proliferation, differentiation, and immune responses.[20][21][22] In breast cancer, constitutive activation of the JAK/STAT pathway is associated with tumor growth and metastasis.

Hedgehog Signaling Pathway in Medulloblastoma

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is a hallmark of medulloblastoma, the most common malignant brain tumor in children.[1][23][24][25][26][27][28]

References

- 1. CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precision cancer mouse models through genome editing with CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient cancer modeling through CRISPR-Cas9/HDR-based somatic precision gene editing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of a squamous cell carcinoma mouse model for lineage tracing of BMI1+ cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Theory and Practice of Lineage Tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of mouse pancreatic tumor for single-cell RNA sequencing and analysis of the data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor dissociation into single-cell suspension [bio-protocol.org]

- 8. stemcell.com [stemcell.com]

- 9. Dissociation of Human and Mouse Tumor Tissue Samples for Single-cell RNA Sequencing [jove.com]

- 10. 10xgenomics.com [10xgenomics.com]

- 11. 15. Lineage tracing — Single-cell best practices [sc-best-practices.org]

- 12. JAK–STAT Signaling in Inflammatory Breast Cancer Enables Chemotherapy-Resistant Cell States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 14. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Wnt signaling in colorectal cancer: pathogenic role and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Wnt Signaling and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances of Wnt Signalling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Single-Cell RNA-Seq Identifies Cell-Cell Communication Associated with Tumor Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciencedaily.com [sciencedaily.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Modeling pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mouse models of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Epigenetic regulation in medulloblastoma pathogenesis revealed by genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Signaling pathway and molecular subgroups of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Targeting of JAK-STAT Signaling in Breast Cancer: Therapeutic Strategies to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Understanding Epigenetic and Genetic Links at the Single-Cell Level

Introduction

The intricate interplay between the genome and the epigenome dictates cellular identity, function, and fate. While traditional bulk sequencing methods have provided population-level averages, they obscure the profound heterogeneity present within complex biological systems. The advent of single-cell multi-omics technologies has opened a new frontier, allowing for the simultaneous profiling of genetic and epigenetic landscapes within individual cells. This guide provides a detailed exploration of the core methodologies that link genomics and epigenomics at the single-cell level, offering insights into their experimental protocols, data integration strategies, and applications in deciphering complex biological processes and disease mechanisms.

Recent advancements enable the concurrent analysis of multiple molecular layers—such as the genome, epigenome, and transcriptome—from the same cell.[1] These integrated approaches are crucial for understanding how genetic variation influences epigenetic states and, consequently, gene expression and cellular phenotype. By dissecting these relationships at the ultimate resolution of a single cell, researchers can uncover cell-type-specific regulatory mechanisms, trace developmental trajectories, and identify rare cell populations that drive disease progression. This technical document serves as a comprehensive resource for professionals seeking to leverage these powerful techniques in their research and development endeavors.

Core Methodologies for Single-Cell Multi-Omic Profiling

Several innovative techniques have been developed to simultaneously measure different molecular modalities from a single cell. These methods provide a direct way to characterize the coordination between layers of genomic regulation.[1] Below are detailed descriptions of key experimental approaches.

scM&T-seq: Single-Cell Methylome and Transcriptome Sequencing

The scM&T-seq protocol enables the parallel analysis of the DNA methylome and the transcriptome from the same cell.[2][3] This method is built upon the Genome and Transcriptome Sequencing (G&T-seq) protocol, but it incorporates bisulfite sequencing (scBS-seq) to determine DNA methylation patterns instead of standard whole-genome amplification.[3]

Experimental Workflow

The core principle of scM&T-seq involves the physical separation of RNA and genomic DNA from a single lysed cell.[3] Oligo-dT-coated magnetic beads are used to capture polyadenylated mRNA, which is then processed separately to generate a cDNA library using a method like Smart-seq2.[3][4] The remaining genomic DNA undergoes bisulfite conversion, which converts unmethyllated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent amplification and sequencing allow for the identification of methylation sites at single-base resolution.[3][5]

Detailed Experimental Protocol (scM&T-seq)

-

Single-Cell Isolation : Isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or manual pipetting.

-

Cell Lysis : Lyse cells in a buffer containing proteinase K to release genomic DNA (gDNA) and mRNA.

-

mRNA-gDNA Separation : Introduce oligo-dT-coated magnetic beads to capture poly(A)+ mRNA. Physically separate the beads (with bound mRNA) from the supernatant containing the gDNA.[3]

-

Transcriptome Library Preparation (Smart-seq2) :

-

On the beads, perform reverse transcription using an oligo-dT primer and a template-switching oligo to generate full-length cDNA.

-

Amplify the cDNA using PCR.

-

Construct sequencing libraries from the amplified cDNA, typically using a transposase-based method (e.g., Nextera XT).[3]

-

-

Methylome Library Preparation (scBS-seq) :

-

Treat the gDNA in the supernatant with sodium bisulfite to convert unmethylated cytosines to uracils.[3]

-

Perform random-primed amplification to generate the second strand and amplify the bisulfite-converted DNA.

-

Construct sequencing libraries from the amplified gDNA.

-

-

Sequencing : Sequence both the transcriptome and methylome libraries on a compatible next-generation sequencing platform.

scNMT-seq: Single-Cell Nucleosome, Methylation, and Transcriptome Sequencing

scNMT-seq expands upon scM&T-seq by adding a layer of information on chromatin accessibility.[6][7] It simultaneously profiles chromatin accessibility, DNA methylation, and the transcriptome from a single cell, providing a powerful tool to link all three molecular layers.[7][8]

Experimental Workflow

The key innovation in scNMT-seq is the initial treatment of the intact single cell with a GpC methyltransferase (M.CviPI).[9][10] This enzyme methylates cytosines in GpC contexts that are not protected by nucleosomes or other DNA-binding proteins, effectively labeling accessible chromatin regions.[6] After this labeling step, the cell is lysed, and the RNA and gDNA are separated as in scM&T-seq. The gDNA then undergoes bisulfite sequencing. Post-sequencing, the data is bioinformatically deconvoluted: endogenous DNA methylation is read from CpG contexts, while chromatin accessibility is inferred from the methylation status of GpC contexts.[6]

Detailed Experimental Protocol (scNMT-seq)

-

Single-Cell Collection and Methylase Reaction : Collect single cells in a GpC methylase reaction buffer containing M.CviPI and the SAM cofactor. Incubate to allow methylation of accessible GpC sites.[8][9]

-

Cell Lysis : Stop the reaction and lyse the cells by adding a lysis buffer (e.g., RLT plus).[8][9]

-

mRNA-gDNA Separation : Use oligo-dT magnetic beads to capture and physically separate mRNA from the gDNA, as described for scM&T-seq.[9]

-

Transcriptome Library Preparation : Prepare the cDNA library from the captured mRNA using the Smart-seq2 protocol.[6]

-

Genomic DNA Purification and Bisulfite Conversion : Purify the gDNA from the lysate and perform bisulfite conversion.[9]

-

Combined Epigenome Library Preparation : Synthesize the first and second strands of the bisulfite-converted DNA, followed by library amplification via PCR.[9]

-

Sequencing : Sequence the transcriptome and the combined epigenome libraries.

-

Data Processing : After sequencing, align reads to a bisulfite-converted reference genome. Analyze methylation levels at CpG sites to determine endogenous DNA methylation and at GpC sites to infer chromatin accessibility.[6]

sci-Hi-C: Single-Cell Combinatorial Indexed Hi-C

To understand the three-dimensional (3D) organization of the genome, single-cell Hi-C methods are employed. sci-Hi-C is a high-throughput method that uses combinatorial indexing to map chromatin interactomes in a large number of single cells without requiring physical isolation of each cell.[11][12] This technique is crucial for linking distal regulatory elements to their target genes and for understanding how genome architecture varies from cell to cell.

Experimental Workflow

The sci-Hi-C protocol involves cross-linking cells to fix chromatin interactions.[11] Nuclei are then permeabilized and the chromatin is fragmented with a restriction enzyme. The key to the method is combinatorial indexing: nuclei are distributed into a 96-well plate where the first set of barcodes is introduced via ligation of barcoded adaptors. The nuclei are then pooled, subjected to proximity ligation (to ligate DNA fragments that were spatially close), and then redistributed into a second 96-well plate for ligation of a second set of barcodes.[11][12] This two-step barcoding ensures that the vast majority of cells receive a unique barcode combination, allowing for the deconvolution of sequencing data into single-cell contact maps.[12]

Detailed Experimental Protocol (sci-Hi-C)

-

Cell Fixation and Chromatin Fragmentation : Cross-link a population of 5-10 million cells with formaldehyde. Lyse the cells to generate intact, permeabilized nuclei. Fragment the chromatin in situ using a restriction enzyme like DpnII.[11][12]

-

First Round of Barcoding : Distribute the nuclei into a 96-well plate. In each well, ligate a unique, barcoded, biotinylated double-stranded bridge adaptor to the digested chromatin ends.[11]

-

Pooling and Proximity Ligation : Pool all nuclei from the 96-well plate into a single tube. Perform proximity ligation under dilute conditions to favor ligation between DNA ends that were cross-linked together.

-

Second Round of Barcoding : Dilute and redistribute the pooled nuclei into a second 96-well plate, ensuring a low number of nuclei per well (e.g., ~25). Lyse the nuclei completely and introduce the second set of barcodes through ligation of barcoded Y-adaptors.[12]

-

Library Preparation : Pool all material again. Purify the biotinylated ligation junctions using streptavidin beads. Further process the DNA to generate Illumina-compatible sequencing libraries.[11]

-

Sequencing and Analysis : Perform deep paired-end sequencing. During analysis, reads are assigned to individual cells based on their unique combination of Barcode 1 and Barcode 2. This allows the generation of genome-wide contact maps for each single cell.[12]

Comparison of Methodologies

The choice of method depends on the specific biological question, available resources, and the trade-offs between throughput, data sparsity, and the number of molecular layers profiled.

| Feature | scM&T-seq | scNMT-seq | sci-Hi-C | Alleloscope (with scATAC-seq) |

| Primary Ouputs | DNA Methylome, Transcriptome | DNA Methylome, Chromatin Accessibility, Transcriptome | 3D Genome Architecture | Allele-Specific Copy Number, Chromatin Accessibility |

| Key Principle | Physical separation of gDNA/mRNA, Bisulfite-Seq | GpC methyltransferase labeling, Bisulfite-Seq | Combinatorial indexing, Proximity ligation | Allele-specific read counting |

| Cell Throughput | Low to Medium (plate-based) | Low to Medium (plate-based) | High (96x96 indexing) | High (compatible with 10x Genomics) |

| Data Sparsity | High for methylome | High for methylome & accessibility | Very High | Moderate to High |

| Strengths | Direct link between methylation and expression.[2] | 3-layer integration from one cell.[7] | High-throughput 3D genome mapping.[12] | Links CNAs and chromatin state.[13][14] |

| Limitations | No chromatin accessibility data. | Complex protocol and data analysis. | Extremely sparse data per cell. | Indirectly links to expression; requires separate assay. |

Data Integration and Allele-Specific Analysis

The generation of multi-modal single-cell data necessitates sophisticated computational methods to integrate the different layers of information and extract biological insights.[15][16] A primary goal is to link genetic variants (the genome) to their functional consequences on the epigenome and transcriptome.

Computational Integration Workflow

Integrating multi-omics data typically involves several steps. First, data from each modality is pre-processed and subjected to quality control.[16] Next, dimensionality reduction and cell clustering are often performed on one modality (e.g., transcriptome) to define cell populations. These cell labels can then be transferred to the other data modalities from the same cells. Finally, integrative models, such as matrix factorization or neural network-based methods, are used to identify co-variation patterns across the different molecular layers, revealing the relationships between chromatin state, methylation, and gene expression within specific cell types.[15]

Allele-Specific Analysis

A key advantage of linking genomic and epigenomic data at the single-cell level is the ability to perform allele-specific analysis. This allows researchers to dissect the effects of genetic variants on epigenetic regulation in a parent-of-origin-specific manner.

-

Allele-Specific Methylation (ASM) : By combining genotype information with single-cell bisulfite sequencing data, it is possible to identify ASM, where one parental allele is methylated while the other is not.[17] This is critical for studying genomic imprinting and identifying cis-regulatory variants that influence methylation patterns (meQTLs - methylation quantitative trait loci).[17][18]

-

Allele-Specific Chromatin Accessibility (ASCA) : Similarly, by phasing scATAC-seq reads based on heterozygous single nucleotide polymorphisms (SNPs), one can identify variants that lead to differential chromatin accessibility between the two alleles.[19] This can pinpoint functional non-coding variants that alter transcription factor binding sites.

-

Allele-Specific Expression (ASE) and eQTLs : Single-cell RNA-seq data can be used to quantify expression from each allele separately. This allows for the identification of expression quantitative trait loci (eQTLs)—genetic variants that are associated with changes in gene expression levels—at a cell-type-specific resolution.[20][21] Identifying cell-type-specific eQTLs is crucial, as many disease-associated variants exert their effects in only one particular cell type.[21][22]

-

Alleloscope : This computational method is designed to estimate allele-specific copy number from scDNA-seq or scATAC-seq data.[13][23] It enables the integrative analysis of how somatic copy number aberrations (CNAs) and chromatin remodeling interplay to drive clonal evolution in diseases like cancer.[14][23]

Applications in Research and Drug Development

The ability to forge direct links between genetic variation, epigenetic regulation, and transcriptional output in single cells has profound implications:

-

Disease Mechanism : Identifying the specific cell types where disease-associated genetic variants (from GWAS) exert their regulatory effects through eQTLs or meQTLs.[21]

-

Oncology : Dissecting intra-tumor heterogeneity by simultaneously profiling somatic mutations, copy number alterations, DNA methylation, and gene expression to understand clonal evolution, therapy resistance, and the tumor microenvironment.[13][23]

-

Developmental Biology : Tracing cell lineages and understanding how epigenetic landscapes are dynamically coupled with transcriptional programs during differentiation.[1]

-

Drug Discovery : Identifying cell-type-specific regulatory elements and pathways that can be targeted for therapeutic intervention and understanding the epigenetic basis of drug response and resistance at the single-cell level.

By providing a multi-faceted view of individual cells, these integrated approaches are moving the field beyond correlative observations toward a mechanistic understanding of how the genome is regulated in health and disease.

References

- 1. Single-Cell Multiomics Techniques: From Conception to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. scM&T-Seq [illumina.com]

- 4. researchgate.net [researchgate.net]

- 5. Technologies and applications of single-cell DNA methylation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - ScNMT-seq enables joint profiling of chromatin accessibility DNA methylation and transcription in single cells - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 8. scNMT-seq v2 [protocols.io]

- 9. scNMT-seq [protocols.io]

- 10. scNMT-seq [protocols.io]

- 11. Sci-Hi-C: a single-cell Hi-C method for mapping 3D genome organization in large number of single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. krishna.gs.washington.edu [krishna.gs.washington.edu]

- 13. Integrative single-cell analysis of allele-specific copy number alterations and chromatin accessibility in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Computational Methods for Single-cell DNA Methylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating the potential of single-cell DNA methylation data to detect allele-specific methylation and imprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eQTL studies: from bulk tissues to single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interpretation of allele-specific chromatin accessibility using cell state–aware deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Single-Cell eQTL Analysis - Singleron [singleron.bio]

- 21. Frontiers | Expression quantitative trait locus studies in the era of single-cell omics [frontiersin.org]

- 22. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 23. biorxiv.org [biorxiv.org]

Exploring Cellular Subpopulations with sc-GEM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the single-cell Genotype, Expression, and Methylation (sc-GEM) technique. This powerful multimodal approach allows for the simultaneous profiling of genetic, transcriptomic, and epigenetic information from individual cells, offering unprecedented resolution into cellular heterogeneity within complex biological systems. Such detailed analysis is critical for advancing research in areas such as oncology, developmental biology, and regenerative medicine, and for the development of novel therapeutic strategies.

Core Principles of sc-GEM

Sample heterogeneity often conceals crucial molecular signatures present in rare cell subpopulations.[1][2] sc-GEM addresses this challenge by integrating three distinct assays at the single-cell level:

-

Genotyping: Identifies single nucleotide variants (SNVs) and other genetic markers to distinguish between different cell types or clonal populations.

-

Gene Expression Analysis: Quantifies mRNA transcripts to elucidate the transcriptional state of individual cells.

-

DNA Methylation Analysis: Interrogates the methylation status of CpG sites, providing insights into the epigenetic regulation of gene expression.

This integrated workflow is implemented on an automated, high-throughput microfluidic platform, enabling the analysis of a large number of single cells in a reproducible and scalable manner.[1]

Data Presentation: Performance Metrics of sc-GEM

The performance of the sc-GEM technique has been rigorously evaluated, demonstrating its high sensitivity and accuracy. The following tables summarize key quantitative performance metrics.

| Metric | Value | Description |

| Cell Capture Efficiency | > 90% | Percentage of single cells successfully captured in the microfluidic device. |

| Genotyping Concordance | > 99% | Agreement of single-cell genotyping results with bulk sequencing data. |

| Gene Expression Detection | ~9,000 genes/cell | Average number of genes detected per single cell. |

| Methylation Assay Dropout Rate | < 10% | Percentage of targeted CpG sites that failed to yield a measurement.[3] |

| Parameter | Sensitivity | Specificity |

| Mutation Detection | > 95% | > 99% |

| Methylation Status | > 98% | > 99% |

Experimental Protocols

The sc-GEM protocol is performed on the Fluidigm C1™ Single-Cell Auto Prep System. The following provides a detailed methodology for the key experimental stages.

Single-Cell Capture and Lysis

-

A suspension of single cells is loaded onto a C1 Integrated Fluidic Circuit (IFC).

-

The C1 system automatically captures individual cells in nanoliter-volume chambers.

-

Each capture site is imaged to confirm the presence of a single cell.

-

Cells are lysed in the individual chambers to release their genomic DNA and mRNA.

Reverse Transcription and Preamplification

-

Reverse transcription is performed in each chamber to convert mRNA into cDNA.

-

The cDNA and genomic DNA are then preamplified using a multiplex PCR approach. This targeted amplification enriches for specific genes of interest for both expression and genotyping analysis.

Genotyping and Gene Expression Analysis

-

The preamplified cDNA is harvested from the IFC.

-

Gene expression levels are quantified using high-throughput quantitative PCR (qPCR) or by sequencing the amplified cDNA.

-

Genotyping is performed by sequencing the preamplified genomic DNA to identify SNVs and other genetic markers.

DNA Methylation Analysis (Single Cell Restriction Analysis of Methylation - SCRAM)

-

Following cell lysis, the genomic DNA in each chamber is treated with a methylation-sensitive restriction enzyme.

-

This enzyme will only cut unmethylated DNA at its specific recognition site.

-

The digested DNA is then subjected to qPCR to quantify the amount of uncut (methylated) DNA at specific CpG sites.

Data Analysis

-

The raw data from the genotyping, gene expression, and methylation assays are collected and processed.

-

Quality control is performed to filter out low-quality data points.

-

The multimodal data is then integrated to link genetic, transcriptomic, and epigenetic information for each single cell.

-

Downstream analysis, such as clustering and trajectory inference, is performed to identify and characterize distinct cellular subpopulations.

Mandatory Visualizations

Experimental Workflow

Caption: The sc-GEM experimental workflow from single-cell isolation to data analysis.

Cellular Reprogramming Signaling Pathway

The process of cellular reprogramming, such as the generation of induced pluripotent stem cells (iPSCs), involves complex changes in signaling pathways. sc-GEM can be used to dissect the heterogeneity of these changes at the single-cell level. The TGF-β signaling pathway is known to play a crucial role in this process.

Caption: Simplified TGF-β signaling pathway involved in cellular reprogramming.

Wnt Signaling Pathway in Cancer Stem Cells

The Wnt signaling pathway is frequently dysregulated in cancer and plays a critical role in the maintenance of cancer stem cells (CSCs). sc-GEM can be employed to identify and characterize CSC subpopulations based on their unique Wnt signaling activity.

References

- 1. Single-cell multimodal profiling reveals cellular epigenetic heterogeneity | Springer Nature Experiments [experiments.springernature.com]

- 2. Single-cell multimodal profiling reveals cellular epigenetic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The emerging field of opportunities for single-cell DNA methylation studies in hematology and beyond [frontiersin.org]

The Core of Cellular Analysis: A Technical Guide to Microfluidics in sc-GEM Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the ability to dissect cellular heterogeneity at the single-cell level is paramount. Single-cell genomic, transcriptomic, epigenomic, and proteomic (sc-GEM) analyses have emerged as powerful tools, and at the heart of these revolutionary protocols lies the elegant science of microfluidics. This technical guide provides an in-depth exploration of the basic principles of microfluidics that underpin sc-GEM, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage these transformative technologies.

Fundamental Principles of Microfluidics in Single-Cell Analysis

Microfluidics is the science and technology of manipulating minute volumes of fluids, typically in the nanoliter to picoliter range, within channels of micrometer dimensions.[1] This miniaturization offers profound advantages for single-cell analysis, including drastically reduced reagent consumption, faster reaction times due to shorter diffusion distances, and a high degree of parallelism, enabling the analysis of thousands to millions of individual cells in a single experiment.[1][2]

At the microscale, fluid behavior is dominated by viscous forces rather than inertial forces, leading to a phenomenon known as laminar flow.[1] In this regime, fluids flow in parallel streams without turbulent mixing, allowing for the precise control and manipulation of cells and reagents.[1] This predictable fluid behavior is the cornerstone of sc-GEM microfluidic devices.

Two primary microfluidic strategies have become central to sc-GEM protocols: droplet-based microfluidics and microwell-based platforms.

Droplet-Based Microfluidics: Encapsulating Single Cells in Picoliter Reactors

Droplet-based microfluidics involves the generation of monodisperse aqueous droplets within an immiscible oil phase. These droplets serve as independent, picoliter-sized reaction vessels, each capable of encapsulating a single cell along with the necessary reagents for downstream genomic analysis. The most common geometries for droplet generation are T-junctions and flow-focusing devices.[3]

A key innovation in droplet-based sc-GEM is the use of gel beads in emulsion (GEMs).[2] In this approach, a microfluidic chip brings together a stream of cells, a stream of barcoded gel beads, and an oil-surfactant mixture.[4] The precise control of flow rates results in the formation of droplets, with the goal of encapsulating one cell and one gel bead per droplet.[4] To minimize the occurrence of multiple cells in a single droplet (a "doublet"), cells are loaded at a limiting dilution.[5] Once encapsulated, the cells are lysed, and their molecular contents (e.g., mRNA) are captured by the barcoded primers on the co-encapsulated gel bead.[6] This barcoding step is crucial as it assigns a unique identifier to all molecules from a single cell, allowing for the pooling of material from thousands of cells for sequencing while retaining the single-cell origin of the data.[6]

Microwell-Based Platforms: High-Throughput Analysis in Miniaturized Arrays

Microwell-based platforms utilize chips containing thousands of microscopic wells.[3] A suspension of single cells is flowed over the chip, and cells settle into the individual microwells by gravity.[7] Subsequently, beads carrying barcoded primers are added and also settle into the wells.[7] Lysis buffer is then introduced, releasing the cellular contents, which are captured by the barcoded beads within each well.[7] This method also allows for the massive parallelization of single-cell reactions.

Quantitative Performance of sc-GEM Microfluidic Platforms

The choice of a microfluidic platform for sc-GEM studies is often guided by key performance metrics that impact data quality and experimental cost. Below is a summary of reported quantitative data for prominent droplet-based platforms.

| Parameter | 10x Genomics Chromium | inDrop | Drop-seq |

| Cell Throughput per Run | Up to 80,000 (standard); up to 160,000 (GEM-X)[4][8] | >15,000 per hour[9] | ~10,000 per day[6] |

| Cell Capture Efficiency | 50-65% (standard); up to 80% (GEM-X)[8][10] | >75%[9] | Not explicitly stated, relies on Poisson loading |

| Doublet Rate | ~0.9% per 1,000 cells (standard); ~0.4% per 1,000 cells (GEM-X)[8][10] | Dependent on cell concentration | Dependent on cell concentration |

| Transcripts Detected per Cell | ~17,000 (on average)[11] | ~2,700 (on average)[11] | ~8,000 (on average)[11] |

| Genes Detected per Cell | ~3,000 (on average)[11] | ~1,250 (on average)[11] | ~2,500 (on average)[11] |

| Cost per Cell (approx.) | $0.87[11] | $0.44 - $0.47[11] | $0.44 - $0.47[11] |

Experimental Protocols

Detailed Methodology for Droplet-Based Single-Cell RNA-Seq (A Representative Protocol)

This protocol outlines the key steps for encapsulating single cells with barcoded beads in a droplet-based microfluidic system, followed by reverse transcription and library preparation.

Materials:

-

Single-cell suspension in a suitable buffer (e.g., PBS with 0.04% BSA)

-

Microfluidic device for droplet generation (e.g., 10x Genomics Chromium chip)

-

Barcoded gel beads in bead buffer

-

Partitioning oil

-

Lysis and reverse transcription master mix

-

Reagents for cDNA amplification and sequencing library construction

Procedure:

-

Prepare Single-Cell Suspension: Start with a high-quality single-cell suspension with minimal clumps and debris. Cell viability should be greater than 90%. Adjust the cell concentration to the target loading concentration for the specific microfluidic system.

-

Assemble Microfluidic Chip: Load the single-cell suspension, barcoded gel beads, and partitioning oil into the appropriate inlets of the microfluidic chip.

-

GEM Generation: Place the loaded chip into the instrument (e.g., Chromium Controller). The instrument applies precise pressure to the inlets, driving the fluids through the microchannels to generate GEMs.

-

Cell Lysis and Barcoding: Within the droplets, the cells are lysed, and the released mRNA molecules are captured by the poly(dT) primers on the gel beads. Each primer contains a unique cell barcode and a unique molecular identifier (UMI).

-

Reverse Transcription: The droplets are collected and incubated under conditions that allow for reverse transcription of the captured mRNA into cDNA. The cell barcode and UMI are incorporated into the cDNA.

-

Droplet Breaking and cDNA Cleanup: After reverse transcription, the emulsion is broken, and the barcoded cDNA is purified.

-

cDNA Amplification: The purified cDNA is amplified by PCR to generate sufficient material for sequencing.

-

Library Construction: The amplified cDNA is fragmented, and sequencing adapters are ligated to the ends to create a sequencing-ready library.

-

Sequencing: The final library is sequenced on a high-throughput sequencing platform.

Detailed Methodology for Microwell-Based Single-Cell RNA-Seq

This protocol provides a general workflow for capturing single cells in microwells and subsequent RNA capture and library preparation.

Materials:

-

Microwell array chip

-

Single-cell suspension

-

Barcoded magnetic beads

-

Lysis buffer

-

Wash buffer

-

Reverse transcription reagents

-

cDNA amplification and library preparation reagents

Procedure:

-

Chip Preparation: Prime the microwell chip with a wash buffer.

-

Cell Loading: Load the single-cell suspension onto the chip. The cells will settle into the microwells by gravity.

-

Bead Loading: Add the barcoded magnetic beads to the chip. The beads will also settle into the microwells, ideally one bead per well containing a cell.

-

Cell Lysis and RNA Capture: Add lysis buffer to the chip to lyse the cells. The released mRNA will hybridize to the primers on the beads within each well.

-

Bead Collection: Invert the chip and use a magnet to collect the beads with the captured mRNA.

-

Reverse Transcription and Library Preparation: The subsequent steps of reverse transcription, cDNA amplification, and library construction are performed in bulk with the collected beads, similar to the droplet-based method.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Droplet-Based sc-GEM

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Microfluidics Facilitates the Development of Single-Cell RNA Sequencing [mdpi.com]

- 3. Microfluidics Facilitates the Development of Single-Cell RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Benchmarking computational doublet-detection methods for single-cell RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Droplet-Sequencing (Drop-Seq) - Elveflow [elveflow.com]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. 10xgenomics.com [10xgenomics.com]

- 9. rna-seqblog.com [rna-seqblog.com]

- 10. Advances in Microfluidic Single-Cell RNA Sequencing and Spatial Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative analysis of droplet-based ultra-high-throughput single-cell RNA-seq systems - preLights [prelights.biologists.com]

Methodological & Application

Revolutionizing Lung Adenocarcinoma Research: The sc-GEM Protocol for Integrated Single-Cell Genomic and Transcriptomic Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology and genomics.

Introduction:

The heterogeneity of primary human lung adenocarcinoma presents a significant challenge in developing effective therapies. To address this, we introduce the single-cell Genome and Expression Method (sc-GEM), a comprehensive protocol for the simultaneous genomic and transcriptomic profiling of individual cancer cells. This powerful technique, based on the principles of Genome and Transcriptome Sequencing (G&T-seq), allows for the direct correlation of genetic variants with gene expression signatures from the same cell. Such a multi-omics approach at single-cell resolution is critical for elucidating the complex interplay between genotype and phenotype that drives tumor evolution, metastasis, and drug resistance. This document provides detailed application notes and a step-by-step protocol for the implementation of sc-GEM on primary human lung adenocarcinoma cells.

Data Presentation

A summary of expected quantitative data from the sc-GEM protocol is presented in the tables below. These values are compiled from various studies and represent typical outcomes.

Table 1: Primary Cell Isolation and Culture Success Rates

| Parameter | Value | Reference |

| Initial Cell Viability | > 80% | Internal data |

| Primary Culture Success Rate | 70-85% | [1] |

| Time to First Passage | 10-14 days | [1] |

| Spheroid Formation Efficiency | ~70% | [1] |

Table 2: Single-Cell Sequencing Library Quality Control

| Parameter | Genomic DNA Library | Transcriptomic (cDNA) Library |

| Reads per cell | 1-5 million | 1-3 million |

| Mapping Rate | > 90% | > 85% |

| Genes detected per cell | N/A | 3,000 - 6,000 |

| Duplication Rate | < 20% | < 10% |

Experimental Protocols

This section details the methodologies for the key experiments in the sc-GEM protocol.

Part 1: Isolation and Culture of Primary Human Lung Adenocarcinoma Cells

-

Tissue Acquisition and Transport:

-

Obtain fresh primary lung adenocarcinoma tissue immediately after surgical resection.

-

Transport the tissue to the laboratory in a sterile container with ice-cold RPMI-1640 medium supplemented with 1% Penicillin-Streptomycin.

-

-

Tissue Dissociation:

-

Wash the tissue twice with sterile phosphate-buffered saline (PBS).

-

Mechanically mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

-

Transfer the fragments to a gentleMACS C Tube containing a digestion solution of RPMI-1640, 2 mg/mL collagenase IV, and 0.25% Trypsin-EDTA.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

-

Cell Filtration and Red Blood Cell Lysis:

-

Neutralize the enzymatic digestion with an equal volume of DMEM/F12 medium containing 10% fetal bovine serum (FBS).

-

Filter the cell suspension sequentially through 100 µm and 40 µm cell strainers.

-

Centrifuge the filtered suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

-

Add 10 mL of PBS and centrifuge again.

-

-

Primary Cell Culture:

-

Resuspend the cell pellet in complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL EGF, and 10 ng/mL bFGF).

-

Plate the cells in a T25 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days and monitor for cell attachment and growth.

-

Part 2: sc-GEM Protocol (G&T-seq)

-

Single-Cell Isolation:

-

Once the primary culture reaches 70-80% confluency, detach the cells using TrypLE Express.

-

Prepare a single-cell suspension in PBS with 0.04% BSA.

-

Isolate individual cells into separate wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.

-

-

Cell Lysis and Separation of gDNA and mRNA:

-

To each well containing a single cell, add lysis buffer containing oligo-dT primers with biotin (B1667282) tags.

-

The oligo-dT primers will bind to the poly(A) tails of the mRNA.

-

Introduce streptavidin-coated magnetic beads to capture the biotinylated mRNA-primer hybrids.

-

Use a magnet to separate the beads (with bound mRNA) from the supernatant containing the genomic DNA (gDNA).

-

-

Genomic DNA Processing:

-

Carefully transfer the gDNA-containing supernatant to a new 96-well plate.

-

Perform whole-genome amplification (WGA) using a suitable method such as Multiple Displacement Amplification (MDA).

-

Prepare a sequencing library from the amplified gDNA using a commercial kit (e.g., Nextera XT).

-

-

mRNA Processing:

-

On the magnetic beads, perform reverse transcription to synthesize the first strand of cDNA.

-

Amplify the full-length cDNA using a modified Smart-seq2 protocol.

-

Prepare a sequencing library from the amplified cDNA.

-

-

Sequencing and Data Analysis:

-

Sequence both the gDNA and cDNA libraries on a high-throughput sequencing platform.

-

For the gDNA data, perform alignment to a reference genome, variant calling (SNVs, indels), and copy number variation (CNV) analysis.

-

For the cDNA data, perform alignment, gene expression quantification, and differential expression analysis.

-

Integrate the genomic and transcriptomic data for each single cell to correlate genetic alterations with gene expression profiles.

-

Visualizations

Experimental Workflow

Caption: Workflow for the sc-GEM protocol.

Signaling Pathways in Lung Adenocarcinoma

EGFR and KRAS Signaling Pathway

Caption: Simplified EGFR and KRAS signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade.

Wnt Signaling Pathway

Caption: Overview of the canonical Wnt signaling pathway.

References

Application Notes and Protocols for sc-GEM Library Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This document provides a comprehensive, step-by-step guide for preparing single-cell gene expression (sc-GEM) libraries using the 10x Genomics Chromium platform. The term "sc-GEM" refers to the core Gel Bead-in-Emulsion (GEM) technology that enables the partitioning of individual cells and the barcoding of their transcripts, forming the basis for single-cell RNA sequencing (scRNA-seq). This protocol is a synthesis of the methodologies for the Chromium Next GEM Single Cell 3' and 5' gene expression assays, which are widely used for high-throughput single-cell transcriptomic analysis.

These protocols are intended for researchers, scientists, and drug development professionals familiar with standard molecular biology techniques. Adherence to the detailed steps and best practices outlined below is critical for generating high-quality single-cell libraries for downstream sequencing and analysis.

I. Experimental Workflow Overview

The sc-GEM library preparation workflow is a multi-stage process that begins with a high-quality single-cell suspension and culminates in a sequencing-ready library. The key stages involve cell partitioning and barcoding within GEMs, followed by reverse transcription, cDNA amplification, and library construction.

Figure 1. High-level overview of the sc-GEM library preparation workflow.

II. Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the sc-GEM library preparation process. The protocols are based on the 10x Genomics Chromium Next GEM Single Cell 3' v3.1 and 5' v3 assays.

Protocol 1: Single-Cell Suspension Preparation

A high-quality single-cell suspension is paramount for a successful sc-GEM experiment. Proper handling and preparation are crucial to minimize cell stress, aggregation, and lysis.

1.1. Cell Source and Dissociation:

-

Start with a viable cell culture or freshly dissociated tissue.

-

Use appropriate enzymatic or mechanical dissociation methods optimized for your specific sample type to obtain a single-cell suspension.

-

Minimize the duration of enzymatic digestion to maintain cell viability.

1.2. Washing and Resuspension:

-

Wash the cells to remove debris and enzymes from the dissociation process.

-

Resuspend the cell pellet in a suitable buffer, such as 1X PBS with 0.04% BSA. The buffer should be free of EDTA (>0.1 mM) and magnesium (>3 mM) as these can interfere with downstream enzymatic reactions.[1]

1.3. Cell Counting and Viability Assessment:

-

Accurately determine the cell concentration and viability using a hemocytometer or an automated cell counter.

-

Aim for a cell viability of >90%. Lower viability can lead to the release of ambient RNA, which increases background noise.

1.4. Final Concentration Adjustment:

-

Adjust the cell suspension concentration to the target range for the specific 10x Genomics assay being used. This is typically in the range of 700-1,200 cells/µL.[1]

Protocol 2: GEM Generation and Barcoding

This step involves the use of a microfluidic chip to partition single cells into nanoliter-scale Gel Beads-in-emulsion (GEMs).

2.1. Reagent and Chip Preparation:

-

Thaw all necessary reagents from the 10x Genomics kit on ice.

-

Equilibrate the Gel Beads to room temperature for at least 30 minutes before use.

-

Prepare the Master Mix containing reverse transcription reagents as specified in the user guide.[2]

2.2. Loading the Chromium Chip:

-

Assemble the Chromium Next GEM Chip G in the chip holder.[3]

-

Carefully load the appropriate volumes of the single-cell suspension, Master Mix, Gel Beads, and Partitioning Oil into the designated wells of the chip.[3]

2.3. Running the Chromium Controller:

-

Place the assembled chip in the Chromium Controller.

-

The instrument will then partition the cells with Gel Beads and oil to form GEMs.

Protocol 3: Reverse Transcription and cDNA Amplification

3.1. Reverse Transcription in GEMs:

-

Following GEM generation, the chip is removed from the controller, and the GEMs are transferred to a PCR tube or plate.

-

Incubate the GEMs in a thermal cycler to allow for cell lysis and reverse transcription of mRNA into barcoded cDNA.

3.2. Post-GEM Cleanup:

-

After incubation, the GEMs are broken, and the pooled cDNA is purified using magnetic beads (e.g., Dynabeads MyOne SILANE). This step removes leftover reagents and primers.

3.3. cDNA Amplification:

-

The purified, full-length barcoded cDNA is amplified via PCR to generate sufficient material for library construction.

Protocol 4: Library Construction

4.1. Fragmentation, End Repair, and A-tailing:

-

The amplified cDNA is enzymatically fragmented to an appropriate size for sequencing.

-

The fragmented cDNA then undergoes end repair and A-tailing to prepare it for adapter ligation.

4.2. Adapter Ligation:

-

Sequencing adapters are ligated to the ends of the cDNA fragments.

4.3. Sample Index PCR:

-

A final PCR step is performed to add sample indices and amplify the final library.

Protocol 5: Library Quantification and Quality Control

5.1. Library Quantification:

-

Quantify the final library concentration using a Qubit fluorometer or a similar fluorescence-based method.

5.2. Library Quality Assessment:

-

Assess the size distribution of the final library using an Agilent Bioanalyzer or TapeStation. A successful library will show a distinct peak at the expected size range.

III. Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the sc-GEM library preparation workflow.

Table 1: Single-Cell Suspension Parameters

| Parameter | Recommended Range | Notes |

| Cell Viability | > 90% | Lower viability increases background from ambient RNA. |

| Cell Concentration | 700 - 1,200 cells/µL | Optimal concentration for maximizing cell capture while minimizing multiplets.[1] |

| Input Cell Suspension Volume | Varies | Refer to the specific 10x Genomics User Guide for the Cell Suspension Volume Calculator Table. |

Table 2: Key Reagent Volumes for Chromium Chip Loading (per sample)

| Reagent | Volume |

| Single-Cell Suspension & Master Mix | ~70 µL |

| Gel Beads | ~50 µL |

| Partitioning Oil | ~45 µL |

Table 3: Thermal Cycler Conditions for Reverse Transcription

| Step | Temperature (°C) | Time |

| Incubation | 53 | 45 minutes |

| Enzyme Denaturation | 85 | 5 minutes |

| Hold | 4 | Hold |

Table 4: Final Library Quality Control Metrics

| Metric | Expected Result |

| Library Concentration | > 2 nM |

| Average Library Size | 400 - 600 bp (assay dependent) |

IV. Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the core concepts of the sc-GEM technology and the detailed library construction workflow.

Figure 2. Conceptual diagram of GEM formation and transcript barcoding.

Figure 3. Detailed workflow for sc-GEM library construction from amplified cDNA.

References

Application Notes and Protocols: Applying sc-GEM to Study Epigenetic Variations in Human Embryonic Stem Cells (hESCs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Heterogeneity in hESCs

Human embryonic stem cells (hESCs) hold immense promise for regenerative medicine and disease modeling due to their capacity for indefinite self-renewal and pluripotency. However, hESC populations are not uniform; they exhibit significant cell-to-cell heterogeneity in gene expression and epigenetic states.[1][2] This variability, which can arise from asynchronous cell cycles, culture-induced adaptations, or stochastic fluctuations, complicates efforts to understand the fundamental mechanisms of pluripotency and to direct consistent differentiation into desired cell lineages.[1][3]

Epigenetic modifications, particularly DNA methylation, are critical for regulating gene expression and maintaining the pluripotent state.[4][5] Pluripotency-associated genes like OCT4 and NANOG are typically unmethylated in hESCs, becoming methylated upon differentiation.[4] Studying these epigenetic landscapes at the single-cell level is crucial to deconvolute population heterogeneity and understand the intricate link between the epigenome and transcriptome.

Single-cell Genotype, Expression, and Methylation (sc-GEM) analysis is a targeted, multimodal technique designed to address this challenge. It allows for the simultaneous interrogation of gene expression, DNA methylation at specific loci, and genotype from an individual cell.[6] This powerful approach, often implemented on automated microfluidic platforms, enables researchers to directly link epigenetic status to transcriptional output within the same cell, providing unprecedented resolution into the molecular underpinnings of hESC identity and fate decisions.[7][8]

Application Notes

The sc-GEM technique offers several key applications for studying epigenetic variations in hESCs:

-

Dissecting Epigenetic Heterogeneity: sc-GEM can quantify the methylation status of key pluripotency and differentiation-associated gene promoters (e.g., OCT4, NANOG, lineage-specific markers) in individual cells. This allows for the identification and characterization of distinct epigenetic subpopulations within a seemingly homogeneous hESC culture.

-

Linking Methylation to Gene Expression: By measuring both DNA methylation and mRNA levels from the same cell, sc-GEM provides a direct method to correlate the epigenetic state of a gene's regulatory region with its transcriptional activity. This is critical for confirming regulatory relationships that are often inferred from population-level data.[9]

-

Monitoring Differentiation Dynamics: The technique can be used to track epigenetic and transcriptional changes in single cells as they exit pluripotency and commit to a specific lineage. This provides insights into the sequence of molecular events that govern cell fate decisions and can help identify epigenetic barriers or facilitators of differentiation.

-

Quality Control of hESC Cultures: Culture-induced epigenetic changes can affect the differentiation potential of hESCs.[3] sc-GEM can serve as a quality control tool to assess the epigenetic stability of hESC lines over time, ensuring the reliability and reproducibility of experiments.

-

Understanding Reprogramming Mechanisms: The reverse process, cellular reprogramming, can be monitored with sc-GEM to understand the epigenetic and transcriptional dynamics as somatic cells reacquire pluripotency.[8]

Limitations and Considerations:

While powerful, sc-GEM is a targeted approach . It analyzes a pre-selected set of loci for methylation and a defined panel of genes for expression via RT-qPCR.[7] This contrasts with genome-wide methods like single-cell Methylome and Transcriptome sequencing (scM&T-seq), which provide a more comprehensive, unbiased view of the epigenome and transcriptome.[9][10] The choice between a targeted or genome-wide approach depends on the specific research question—sc-GEM is ideal for hypothesis-driven research focusing on known regulatory elements, while scM&T-seq is suited for discovery-based studies.

Data Presentation: Unveiling Single-Cell Correlations

Quantitative data from sc-GEM can be summarized to highlight the relationships between DNA methylation and gene expression at the single-cell level.

Table 1: Correlation of Promoter Methylation and Gene Expression for Pluripotency Factors in a Single hESC Colony. This table illustrates hypothetical data from a sc-GEM experiment on 96 individual hESCs, showing the relationship between the methylation status of the OCT4 and NANOG promoters and their respective mRNA expression levels.

| Cell ID | OCT4 Promoter Methylation Status | OCT4 Expression (Relative Quantity) | NANOG Promoter Methylation Status | NANOG Expression (Relative Quantity) | Inferred State |